molecular formula C13H12N2O2 B2969913 4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid CAS No. 306297-93-8

4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid

Cat. No.: B2969913
CAS No.: 306297-93-8
M. Wt: 228.251
InChI Key: XDACGVOBMUKSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid is a chemical compound with the CAS registry number 306297-93-8 . It has a molecular formula of C13H12N2O2 and a molecular weight of 228.25 g/mol . This compound is an aromatic pyrimidine derivative, a class of heterocyclic structures of significant interest in medicinal and synthetic chemistry. Pyrimidine cores are fundamental building blocks in drug discovery, and the specific substitution pattern of this molecule—featuring a carboxylic acid group and a phenyl ring—makes it a versatile synthetic intermediate or potential precursor for the development of active pharmaceutical ingredients (APIs) . For instance, its methyl ester analogue (Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate, CAS 832090-45-6) is documented in synthetic literature, highlighting the relevance of this chemical family in research applications . The carboxylic acid functional group allows for further derivatization, enabling researchers to create amides, reduce it to alcohols, or use it in metal-catalyzed coupling reactions. As such, this compound holds value for scientists working in the fields of organic synthesis methodology and the design of novel bioactive molecules. The product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle this material using appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Properties

IUPAC Name

4,6-dimethyl-2-phenylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-8-11(13(16)17)9(2)15-12(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDACGVOBMUKSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally friendly, making it a preferred method in organic synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes the preparation of intermediates, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The compound may also interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Physicochemical Properties

The substituents on the pyrimidine ring significantly influence solubility, acidity, and biological activity:

Table 1: Key Properties of Selected Pyrimidine Carboxylic Acids
Compound Name Substituents Molecular Weight Solubility pKa (COOH) Applications
4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid 4,6-Me; 2-Ph 244.27 Low (DMSO) ~3.5 Drug intermediates
4,6-Dichloro-2-(methylthio)-pyrimidine-5-carboxylic acid 4,6-Cl; 2-SMe 252.70 Moderate (EtOH) ~2.8 Agrochemicals
2,4-Dihydroxypyrimidine-5-carboxylic acid 2,4-OH 156.10 High (H₂O) ~1.9 Chelating agents
5-Phenylpyrimidine-2-carboxylic acid 2-COOH; 5-Ph 200.19 Moderate (MeOH) ~3.1 Organic synthesis
  • Lipophilicity : The 4,6-dimethyl and 2-phenyl groups enhance lipophilicity, making the target compound more membrane-permeable than hydroxylated analogs like 2,4-dihydroxypyrimidine-5-carboxylic acid .
  • Acidity : Electron-withdrawing groups (e.g., Cl, SMe) lower the pKa of the carboxylic acid (e.g., 2.8 for 4,6-dichloro-2-(methylthio) analog) compared to the target compound (pKa ~3.5) .

Positional Isomerism and Reactivity

  • 5-Phenylpyrimidine-2-carboxylic acid (CAS 85386-20-5) is a positional isomer with the phenyl group at position 5 and the carboxylic acid at position 2. This configuration reduces steric hindrance near the carboxylic acid, increasing reactivity in esterification reactions compared to the target compound .
  • Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate (CAS 857283-62-6) highlights the impact of esterification: the ethyl ester derivative is more reactive in nucleophilic substitutions than the free carboxylic acid form .

Biological Activity

4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid is an aromatic heterocyclic compound belonging to the pyrimidine family. Pyrimidines are renowned for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.

The compound has the following chemical structure:

  • Molecular Formula : C12H12N2O2
  • CAS Number : 306297-93-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its anti-inflammatory effects are linked to the inhibition of key inflammatory mediators such as:

  • Cyclooxygenase-2 (COX-2) : Inhibits the production of prostaglandins involved in inflammation.
  • Inducible Nitric Oxide Synthase (iNOS) : Reduces nitric oxide production, contributing to inflammation.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays showed that it potently suppressed COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Comparison of COX Inhibition

CompoundIC50 (μmol)
This compound0.04 ± 0.09
Celecoxib0.04 ± 0.01

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown efficacy against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

Study on Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of several pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The results indicated that compounds similar to this compound possess comparable anti-inflammatory efficacy to indomethacin .

Table 2: ED50 Values in Anti-inflammatory Assays

CompoundED50 (μM)
Compound A (similar structure)9.17
Indomethacin9.17
Pyrimidine Derivative8.23

Safety Profile

In toxicity studies conducted on animal models, this compound did not exhibit acute toxicity at doses up to 2000 mg/kg . This suggests a favorable safety profile for further development in therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.